molecular formula C13H15NO2 B6218407 methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 2758004-29-2

methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B6218407
CAS No.: 2758004-29-2
M. Wt: 217.3
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Description

Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of azabicyclo compounds, which are known for their rigidity and stability. The presence of the phenyl group adds to its chemical diversity, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves a [2 + 2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition, and the process can be further optimized by varying the solvents and temperatures used .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors that allow for better control over reaction conditions. The use of photochemical reactors can enhance the efficiency of the [2 + 2] cycloaddition, making the process more viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major products are usually ethers or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound within its target site .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
  • Methyl 3-phenyl-2-azabicyclo[2.2.1]heptane-1-carboxylate

Uniqueness

Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific bicyclic structure, which imparts rigidity and stability. This makes it particularly useful in applications where a stable and rigid framework is required. The presence of the phenyl group also adds to its chemical versatility, allowing for a wide range of chemical modifications .

Properties

CAS No.

2758004-29-2

Molecular Formula

C13H15NO2

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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